molecular formula C14H27N3O B15050481 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine CAS No. 1855944-15-8

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine

Cat. No.: B15050481
CAS No.: 1855944-15-8
M. Wt: 253.38 g/mol
InChI Key: MBRFKZPLZBECSJ-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a 2-methylpropyl group and a propylamine chain linked through a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-methylpropyl group through alkylation. The final step involves the attachment of the propylamine chain via a nucleophilic substitution reaction using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)ethyl]amine
  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)butyl]amine

Uniqueness

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole ring and the propylamine chain provides a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

1855944-15-8

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C14H27N3O/c1-12(2)10-17-11-14(9-16-17)8-15-6-5-7-18-13(3)4/h9,11-13,15H,5-8,10H2,1-4H3

InChI Key

MBRFKZPLZBECSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCCCOC(C)C

Origin of Product

United States

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